BAY-6035
Overview
Description
This compound has been identified as a promising chemical probe for studying the biological role of SMYD3 in various tissues, both diseased and non-diseased . SMYD3 is involved in the methylation of lysine residues on histone and non-histone proteins, playing a crucial role in transcriptional regulation and cancer progression .
Mechanism of Action
Target of Action
BAY-6035 is a potent, selective, and substrate-competitive inhibitor of SMYD3 . SMYD3, or SET and MYND domain-containing protein 3, is a protein lysine methyltransferase . It has been reported to methylate and regulate several non-histone proteins relevant to cancer, including mitogen-activated protein kinase kinase kinase 2 (MAP3K2), vascular endothelial growth factor receptor 1 (VEGFR1), and the human epidermal growth factor receptor 2 (HER2) .
Mode of Action
This compound inhibits the methylation of MEKK2 peptide by SMYD3 . It shows substrate competitive behavior . Crystal structures revealed that this series binds to the substrate binding site and occupies the hydrophobic lysine binding pocket via an unprecedented hydrogen bonding pattern .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methylation of the MEKK2 peptide by SMYD3 . MEKK2 is a part of the MAPK signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and stress response .
Pharmacokinetics
It shows nanomolar potency and selectivity against kinases and other PKMTs .
Result of Action
This compound specifically inhibits methylation of MAP3K2 by SMYD3 in a cellular mechanistic assay with an IC50 <100 nM . This inhibition of methylation can potentially disrupt the normal functioning of the MAPK signaling pathway, thereby affecting cellular processes regulated by this pathway .
Action Environment
Biochemical Analysis
Biochemical Properties
BAY-6035 shows substrate competitive behavior . It has been reported to specifically inhibit methylation of MAP3K2 by SMYD3 in a cellular mechanistic assay . This interaction with SMYD3 and MAP3K2 suggests that this compound could play a significant role in biochemical reactions involving these proteins.
Cellular Effects
This compound has been shown to have nanomolar potency and selectivity against kinases and other PKMTs . This suggests that this compound could influence cell function by modulating the activity of these enzymes. Detailed studies on its effects on various types of cells and cellular processes are still needed.
Molecular Mechanism
The molecular mechanism of this compound involves binding to the substrate binding site of SMYD3 and occupying the hydrophobic lysine binding pocket via an unprecedented hydrogen bonding pattern . This binding interaction results in the inhibition of SMYD3’s ability to methylate its substrates, such as MAP3K2 .
Preparation Methods
The preparation of BAY-6035 involves the optimization of a primary benzodiazepine hit cluster identified through high-throughput screening . The synthetic route includes the following steps:
High-Throughput Screening (HTS): A core library of approximately 410,000 small molecules was screened to identify compounds that bind to and stabilize SMYD3 in a thermal shift assay.
Industrial production methods for this compound are not explicitly detailed in the available literature, but the compound is synthesized and optimized through a series of biochemical and biophysical assays .
Chemical Reactions Analysis
BAY-6035 undergoes several types of chemical reactions, primarily focusing on its interaction with SMYD3:
Substrate-Competitive Inhibition: This compound competes with the substrate for binding to the active site of SMYD3, inhibiting its methyltransferase activity
Hydrogen Bonding: The compound occupies the hydrophobic lysine binding pocket via an unprecedented hydrogen bonding pattern.
Common reagents and conditions used in these reactions include:
S-Adenosyl-L-methionine (SAM): Used as the methyl donor in biochemical assays.
MEK kinase 2 (MEKK2)-derived peptide: Employed as the substrate of SMYD3.
The major product formed from these reactions is the inhibition of methylation of MAP3K2 by SMYD3 .
Scientific Research Applications
BAY-6035 has several scientific research applications, including:
Cancer Research: As a potent inhibitor of SMYD3, this compound is used to study the role of SMYD3 in cancer progression and its potential as a therapeutic target
Epigenetic Studies: The compound is utilized to explore the epigenetic regulation of gene expression through lysine methylation.
Drug Discovery: This compound serves as a chemical probe for identifying and validating new drug targets in various diseases.
Comparison with Similar Compounds
BAY-6035 is unique compared to other SMYD3 inhibitors due to its high potency and selectivity. Similar compounds include:
EPZ031686: Another SMYD3 inhibitor with a different chemotype.
EPZ030456: A compound with a similar structure to EPZ031686, targeting SMYD3.
BCI-121: A small-molecule inhibitor of SMYD3.
This compound stands out due to its nanomolar potency and more than 100-fold selectivity over other histone methyltransferases .
Properties
IUPAC Name |
(2S)-1-(3-azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-10-15(21(28)23-7-6-14-2-3-14)4-5-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFRXCBNKKOFGO-IGEOTXOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BAY-6035 and how does it impact downstream signaling?
A1: this compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase. [, ] It exerts its inhibitory effect by competitively binding to the substrate binding site of SMYD3, specifically occupying the hydrophobic lysine binding pocket. [, ] This interaction prevents SMYD3 from methylating its target proteins, including MAP3K2 (mitogen-activated protein kinase kinase kinase 2). [, ] As a result, this compound disrupts downstream signaling pathways regulated by SMYD3-mediated methylation.
Q2: What is the structural basis for the interaction between this compound and SMYD3?
A2: X-ray crystallography studies revealed that this compound, a benzodiazepine-based inhibitor, binds to the substrate binding site of SMYD3. [, ] Notably, the inhibitor interacts with the hydrophobic lysine-binding pocket through a unique hydrogen bonding pattern. [, ] This specific interaction contributes to the high potency and selectivity of this compound towards SMYD3.
Q3: How does the structure of this compound influence its inhibitory activity against SMYD3?
A3: While the provided research doesn't delve into detailed SAR (Structure-Activity Relationship) studies, it highlights that this compound represents a novel benzodiazepine-based inhibitor series. [, ] Optimization efforts within this series led to the identification of this compound, showcasing improved nanomolar potency and selectivity against kinases and other PKMTs compared to earlier compounds. [, ] This suggests that the specific arrangement of the benzodiazepine scaffold and its substituents are crucial for its interaction with SMYD3 and subsequent inhibitory activity. Further research exploring modifications to the this compound scaffold could provide valuable insights into the SAR and guide the development of even more potent and selective SMYD3 inhibitors.
Q4: What are the potential applications of this compound as a research tool?
A4: this compound, with its high potency and selectivity for SMYD3, presents a valuable tool for investigating the biological roles of SMYD3 in both healthy and diseased tissues. [, ] By inhibiting SMYD3 activity in various experimental settings, researchers can elucidate the specific functions of this enzyme in cellular processes, signaling pathways, and disease development. The development of this compound and its congeneric negative control provides a robust system to dissect the intricacies of SMYD3-mediated methylation and its therapeutic implications.
- Gradl, S., et al. "Abstract 1646: Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor." Cancer Res 78 (13 Supplement), 1646-1646 (2018).
- Häger, A., et al. "Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening." Journal of Medicinal Chemistry 61.3 (2018): 933-944.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.